Dimethyl (cyanomethyl)propanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61760-67-6 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
dimethyl 2-(cyanomethyl)propanedioate |
InChI |
InChI=1S/C7H9NO4/c1-11-6(9)5(3-4-8)7(10)12-2/h5H,3H2,1-2H3 |
InChI Key |
RQUPEZUKPGGTDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#N)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of Dimethyl Cyanomethyl Propanedioate
Nucleophilic Reactivity of the Active Methylene (B1212753) Group
The carbon atom positioned between the two carbonyl groups and adjacent to the cyanomethyl group (the α-carbon or C2 position) is known as an active methylene group. quora.com The protons attached to this carbon are significantly acidic (pKa of diethyl malonate is ~13) because the resulting carbanion is stabilized by resonance delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. quora.comlibretexts.org This acidity allows for easy deprotonation with a suitable base, such as an alkoxide, to form a stabilized enolate ion, which is a potent nucleophile. libretexts.orgmasterorganicchemistry.com
Michael Addition Reactions with Unsaturated Systems
The enolate generated from dimethyl (cyanomethyl)propanedioate readily participates in Michael addition (or conjugate addition) reactions with a wide variety of α,β-unsaturated compounds, known as Michael acceptors. researchgate.net This reaction involves the 1,4-addition of the nucleophilic enolate to the electrophilic β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. researchgate.net
The general mechanism proceeds in three key steps:
Deprotonation: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate.
Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor.
Protonation: The resulting enolate is protonated by a proton source (often the solvent or during aqueous workup) to yield the final adduct.
Common Michael acceptors include α,β-unsaturated ketones (like chalcones), nitriles, esters, and nitro compounds. nih.gov The reaction is often catalyzed by a base, and the choice of solvent and catalyst can influence the reaction's efficiency and stereoselectivity. researchgate.netrsc.org For example, proline-based ionic liquids have been used as both solvents and basic catalysts for the Michael addition between chalcones and dimethyl malonate. researchgate.net
Table 1: Examples of Michael Addition Reactions
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Ref. |
|---|---|---|---|---|
| Dimethyl Malonate | Chalcone | Proline-based ionic liquid, 50°C | 1,3-Diphenyl-4,4-bis(methoxycarbonyl)butan-1-one | researchgate.net |
| Diethyl Malonate | β-Naphthyl-substituted Cinnamone | 1,2-Diphenylethanediamine, Acetic Acid | Diethyl 2-(1-(naphthalen-2-yl)-3-oxo-3-phenylpropyl)malonate | rsc.org |
Alkylation and Acylation Reactions at the C2 Position
The nucleophilic enolate derived from this compound can be readily alkylated or acylated at the C2 position through SN2 reactions. libretexts.org This is a cornerstone of the malonic ester synthesis, which allows for the preparation of a wide variety of substituted carboxylic acids and ketones. masterorganicchemistry.comyoutube.com
Alkylation: The reaction involves treating the malonate with a base (e.g., sodium ethoxide) to form the enolate, which then attacks an alkyl halide (e.g., iodobutane) or other suitable electrophile. libretexts.orgnih.gov This process replaces one of the acidic α-hydrogens with an alkyl group. The reaction works best with primary and secondary alkyl halides, as tertiary halides tend to undergo elimination. libretexts.org If desired, the process can be repeated with a second, different alkyl halide to produce a dialkylated product after deprotonating the remaining α-hydrogen.
Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the C2 position. This reaction leads to the formation of a β-ketoester derivative. The resulting acylated products are themselves versatile intermediates in synthesis.
Table 2: Alkylation and Acylation of Malonic Esters
| Substrate | Reagent(s) | Product Type | Ref. |
|---|---|---|---|
| Diethyl Malonate | 1. Sodium Ethoxide (NaOEt) 2. Alkyl Halide (R-X) | Monoalkylated Malonic Ester | libretexts.org |
| Monoalkylated Malonic Ester | 1. Sodium Ethoxide (NaOEt) 2. Second Alkyl Halide (R'-X) | Dialkylated Malonic Ester | masterorganicchemistry.com |
Reactions Involving the Ester Functionalities
Transesterification Processes and Alkoxy Moiety Exchange
The two methyl ester groups of this compound can undergo transesterification. This process involves the exchange of the methoxy (B1213986) groups (-OCH₃) with a different alkoxy group from another alcohol (R-OH) in the presence of an acidic or basic catalyst.
The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. google.com While simple acid or base catalysis can be used, specific catalysts like organotin compounds (e.g., dibutyltin (B87310) oxide) have been employed to achieve high yields and purity in the transesterification of dimethyl malonate to diethyl malonate, minimizing by-product formation. google.com This transformation can be useful for modifying the solubility and reactivity of the ester groups or for introducing specialized alcohol moieties.
Hydrolysis and Decarboxylation Pathways
The ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative, which is a β-dicarboxylic acid (or a β-keto acid if acylated), leads to efficient decarboxylation (loss of CO₂). masterorganicchemistry.com
A particularly useful reaction for substituted malonic esters is the Krapcho decarboxylation . wikipedia.orgorganic-chemistry.org This procedure typically involves heating the ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as sodium chloride (NaCl) or lithium chloride (LiCl), and a small amount of water. wikipedia.orgscite.airesearchgate.net The Krapcho reaction is advantageous because it provides a method for dealkoxycarbonylation under relatively neutral conditions, cleaving one ester group and the adjacent carboxyl group without affecting other functional groups that might be sensitive to harsh acidic or basic hydrolysis. wikipedia.orgresearchgate.net The mechanism involves nucleophilic attack by the halide ion on the methyl group of the ester, followed by decarboxylation. wikipedia.org This pathway is highly effective for converting alkylated malonic esters into mono-carboxylic acid esters. rsc.org
Reactivity of the Nitrile Group
The nitrile (or cyano) group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and reactions with organometallic reagents. libretexts.org
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. libretexts.org
Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl) protonates the nitrogen, making the carbon more electrophilic and susceptible to attack by water. organicchemistrytutor.comchemguide.co.uk The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com
Basic Hydrolysis: Treatment with aqueous base (e.g., NaOH) involves the direct nucleophilic attack of hydroxide (B78521) on the nitrile carbon. organicchemistrytutor.comchemistrysteps.com This initially forms an amide, which can be isolated under milder conditions. organicchemistrytutor.com Under more vigorous conditions (e.g., prolonged heating), the amide is hydrolyzed to a carboxylate salt. youtube.com Acidic workup is then required to obtain the free carboxylic acid. chemguide.co.uk
Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used. wikipedia.org
Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over catalysts like Raney Nickel, Pd, or Pt) will reduce the nitrile to a primary amine (-CH₂NH₂). wikipedia.orgmasterorganicchemistry.comlibretexts.org
Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve a partial reduction. wikipedia.orgyoutube.com The reaction proceeds via an imine intermediate which, upon aqueous workup, hydrolyzes to an aldehyde. wikipedia.org
Other Reactions: The nitrile group can also react with organometallic reagents like Grignard reagents (R-MgX) to form ketones after hydrolysis of the intermediate imine salt. libretexts.org Furthermore, the cyanomethyl group as a whole is a valuable synthon in the construction of various nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net
Table 3: Transformations of the Nitrile Group
| Starting Functional Group | Reagent(s) | Product Functional Group | Ref. |
|---|---|---|---|
| Nitrile (-C≡N) | H₃O⁺, Heat | Carboxylic Acid (-COOH) | chemguide.co.uk |
| Nitrile (-C≡N) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Carboxylic Acid (-COOH) | chemistrysteps.com |
| Nitrile (-C≡N) | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | masterorganicchemistry.com |
| Nitrile (-C≡N) | H₂, Ni/Pd/Pt | Primary Amine (-CH₂NH₂) | wikipedia.orglibretexts.org |
| Nitrile (-C≡N) | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) | wikipedia.orgyoutube.com |
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of this compound involves the reaction of its functional groups—the two methyl ester groups and the cyanomethyl group—with water, typically under acidic or basic catalysis.
Under acidic conditions , all three functional groups can be hydrolyzed. The two ester linkages are cleaved to form carboxylic acid groups, and the nitrile group is hydrolyzed to a carboxylic acid as well. This process would initially yield a tricarboxylic acid, (carboxymethyl)propanedioic acid. However, malonic acids substituted at the α-carbon are prone to decarboxylation upon heating. In this case, the resulting product, a substituted malonic acid, would likely lose carbon dioxide to yield succinic acid.
Under basic conditions , saponification of the ester groups occurs, yielding the corresponding dicarboxylate salt. The nitrile group can also be hydrolyzed to a carboxylate under these conditions. Subsequent acidification would lead to the same (carboxymethyl)propanedioic acid intermediate, which is susceptible to decarboxylation to give succinic acid. The hydrolysis of substituted malonates can be complex; for instance, studies on similarly structured compounds like diethyl 2-(perfluorophenyl)malonate have shown that harsh hydrolysis conditions can lead directly to the decarboxylated product. nih.gov
| Condition | Reacting Groups | Intermediate Product | Final Product (upon heating) |
| Acidic (H₃O⁺, Δ) | Esters, Nitrile | (Carboxymethyl)propanedioic acid | Succinic acid |
| Basic (1. NaOH, Δ; 2. H₃O⁺) | Esters, Nitrile | (Carboxymethyl)propanedioic acid | Succinic acid |
Participation in Cycloaddition and Condensation Reactions
The defining feature of this compound in condensation chemistry is its highly activated methylene group. The proton on the carbon atom flanked by two methoxycarbonyl groups and a cyanomethyl group is exceptionally acidic and can be removed by even a weak base. This makes the molecule an excellent nucleophile in various condensation reactions.
A prime example is the Knoevenagel condensation . wikipedia.orgorganicreactions.org In this reaction, this compound can react with aldehydes or ketones in the presence of a catalytic amount of a weak base, such as piperidine (B6355638) or pyridine. The reaction involves the nucleophilic addition of the deprotonated malonate derivative to the carbonyl carbon, followed by a dehydration step to yield a highly functionalized α,β-unsaturated product. wikipedia.org The resulting molecule contains multiple electron-withdrawing groups conjugated with the newly formed double bond.
Generalized Knoevenagel Condensation:
Furthermore, this compound is a potential substrate for cyclocondensation reactions . When reacted with 1,3-dinucleophiles, such as amidines or ureas, malonate derivatives can form six-membered heterocyclic rings like pyrimidines. mdpi.comnih.gov The reaction proceeds by initial nucleophilic attack on one of the ester carbonyls, followed by an intramolecular cyclization and elimination of methanol. These reactions often require elevated temperatures. nih.gov
| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Class |
| Knoevenagel Condensation | Aldehydes, Ketones | Weak base (e.g., piperidine) | α,β-Unsaturated systems |
| Cyclocondensation | Amidines, Ureas | Heat, Basic catalysts | Pyrimidine derivatives (e.g., barbiturates) |
Oxidative and Reductive Transformations
The multiple functional groups in this compound allow for a variety of oxidative and reductive transformations, often with challenges related to selectivity.
Oxidative Transformations
Specific, controlled oxidation of this compound is not well-documented. Based on the reactivity of related malonic esters, the molecule is susceptible to degradative oxidation under strong oxidizing conditions. For example, the oxidation of diethyl malonate can lead to cleavage of the carbon-carbon bonds, resulting in smaller carboxylic acids such as acetic acid and oxalic acid. This suggests that the core structure of this compound is unlikely to withstand harsh oxidative environments without decomposition.
Reductive Transformations
The reduction of this compound presents a challenge in chemoselectivity due to the presence of both ester and nitrile functional groups. The choice of reducing agent and reaction conditions determines which group is preferentially reduced.
Selective Nitrile Reduction: The nitrile group can be selectively reduced to a primary amine (-(CH₂)₂NH₂) in the presence of the ester groups. This transformation is crucial for synthesizing amino acid derivatives. A key reagent for this is Diisobutylaluminium hydride (DiBAL-H), which can reduce nitriles to imines at low temperatures (e.g., -78 °C); the imine is then hydrolyzed to an amine upon aqueous workup. nus.edu.sgresearchgate.net Research on related cyanomethyl-substituted esters shows that this selectivity is highly sensitive to steric hindrance. nus.edu.sg Catalytic transfer hydrogenation using reagents like Pd/C with formic acid and triethylamine (B128534) is another method known for the selective reduction of nitriles while leaving ester groups intact.
Selective Ester Reduction: Conversely, the ester groups can be reduced to alcohols while leaving the nitrile group untouched, although this is more challenging. More commonly, powerful reducing agents will attack both functional groups. However, catalytic hydrogenation over specific catalysts can favor ester reduction. Homogeneous catalytic hydrogenation using certain ruthenium complexes has been shown to effectively reduce the ester groups of dimethyl malonate to form 1,3-propanediol. sioc-journal.cn Similar conditions could potentially reduce the ester groups of this compound to yield the corresponding diol, 3-cyano-1,3-propanediol.
Exhaustive Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are typically unselective and will reduce both the ester and nitrile functionalities. Treatment with LiAlH₄ would be expected to convert this compound into 2-(2-aminoethyl)propane-1,3-diol.
| Reducing Agent/Method | Target Functional Group | Expected Major Product |
| DiBAL-H (low temp) | Nitrile | Dimethyl (2-aminoethyl)propanedioate |
| Pd/C, HCOOH, Et₃N | Nitrile | Dimethyl (2-aminoethyl)propanedioate |
| Ru-based catalysts, H₂ | Esters | 3-Cyano-1,3-propanediol |
| LiAlH₄ | Esters and Nitrile | 2-(2-Aminoethyl)propane-1,3-diol |
Mechanistic Investigations of Reactions Involving Dimethyl Cyanomethyl Propanedioate
Elucidation of Reaction Mechanisms in Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Dimethyl (cyanomethyl)propanedioate, with its activated α-carbon, is an effective precursor for generating stabilized carbanions or radicals, enabling its participation in diverse bond-forming strategies.
Palladium-Catalyzed Alkene Difunctionalization Mechanisms
Palladium-catalyzed reactions are powerful tools for complex molecule synthesis. The difunctionalization of alkenes, where two new functional groups are added across a double bond, has been a subject of intense mechanistic study. When employing nucleophiles like this compound, the reaction generally proceeds through a well-established catalytic cycle.
The consensus mechanism for many palladium-catalyzed cross-coupling reactions involves a series of fundamental steps: acs.org
Oxidative Addition: The cycle typically begins with the oxidative addition of an organohalide or triflate (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. researchgate.net
Migratory Insertion: The alkene substrate then coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-R bond. This "carbopalladation" step forms a new carbon-carbon bond and a new organopalladium intermediate.
Nucleophilic Attack: The enolate of this compound, generated in situ by a base, then attacks the Pd(II) center (or a coordinated ligand).
Reductive Elimination: The final step is reductive elimination, where the newly formed carbon-carbon or carbon-heteroatom bond is created, releasing the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue. acs.org
Mechanistic models for related palladium-catalyzed C-CN bond activation and alkene cyanoamidation suggest that the reaction can proceed through different pathways depending on additives. For instance, a κ²-phosphoramidite-stabilized Pd+ intermediate can lead to high enantioselectivity, whereas the presence of a Lewis acid like BPh₃ can alter the pathway to a neutral Pd intermediate, resulting in diminished enantioselectivity. slideshare.net The stereochemical outcome of these reactions, whether proceeding through cis- or trans-nucleopalladation, is often complex and can be influenced by the specific ligands and substrates involved, sometimes with both pathways operating in parallel.
Radical Addition Mechanisms to Unsaturated Substrates
Beyond ionic pathways, the carbon-centered radical derived from this compound can participate in additions to unsaturated systems. Classic studies have demonstrated the radical addition of the closely related ethyl cyanoacetate (B8463686) to various conjugated olefins. electrochem.orgshivajicollege.ac.in These reactions are typically initiated by the thermal decomposition of a radical initiator, such as t-butyl peroxide, at high temperatures (155-160°C). electrochem.orgshivajicollege.ac.in
The mechanism follows a standard radical chain reaction pathway:
Initiation: The peroxide initiator (t-BuO-Ot-Bu) undergoes homolytic cleavage upon heating to generate two t-butoxy radicals (t-BuO•).
Propagation:
A t-butoxy radical abstracts the acidic α-hydrogen from this compound, forming the stabilized •CH(CN)CO₂Me radical and t-butanol.
This carbon-centered radical then adds to the unsaturated substrate (e.g., a conjugated alkene). The regioselectivity of this addition is dictated by the formation of the more stable radical intermediate.
The resulting radical adduct then abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the •CH(CN)CO₂Me radical to continue the chain.
Termination: The chain reaction is terminated by the combination of any two radical species.
Research on the addition of ethyl cyanoacetate to cinnamonitrile (B126248) revealed that the reversibility of the radical addition step can lead to isomerization of the starting alkene. electrochem.orgshivajicollege.ac.in More modern approaches can generate alkyl radicals under milder conditions using photoredox catalysis, often involving single-electron transfer (SET) processes to create radical ions which then fragment or react. researchgate.netacs.org
| Olefin Substrate (XCH=CHY) | Adduct Structure | Yield (%) | Reference |
|---|---|---|---|
| Dimethyl fumarate (B1241708) (X=Y=CO₂Me) | XCHR·CH₂Y | 26 | shivajicollege.ac.in |
| Methyl crotonate (X=Me, Y=CO₂Me) | XCHR·CH₂Y | 53 | shivajicollege.ac.in |
| β-Methylstyrene (X=Ph, Y=Me) | XCH₂·CHRY | 42 | shivajicollege.ac.in |
| Methyl cinnamate (B1238496) (X=Ph, Y=CO₂Me) | XCH₂·CHRY | 31 | shivajicollege.ac.in |
| Benzylideneacetone (X=Ph, Y=Ac) | XCH₂·CHRY | 16 | shivajicollege.ac.in |
| cis-Cinnamonitrile (X=Ph, Y=CN) | XCH₂·CHRY | 26 | shivajicollege.ac.in |
| trans-Cinnamonitrile (X=Ph, Y=CN) | XCH₂·CHRY | 20 | shivajicollege.ac.in |
Table 1. Yields from the radical addition of ethyl cyanoacetate (R=CH(CN)CO₂Et) to various conjugated olefins. shivajicollege.ac.in
Understanding Nucleophilic Vinylic Substitution (SNV) Pathways
Nucleophilic substitution at a vinylic (sp²-hybridized) carbon is mechanistically distinct from the classical SN1 and SN2 reactions at sp³ centers. Active methine compounds, including this compound, can serve as effective carbon nucleophiles in intramolecular SNV reactions to form carbocycles.
Theoretical and experimental studies have elucidated two primary concerted, SN2-type pathways for these transformations:
SNVσ Mechanism: This pathway involves an in-plane attack of the nucleophile on the σ* orbital of the carbon-leaving group bond. Density functional theory (DFT) calculations suggest this is the preferred route for intramolecular cyclizations of vinylic halides substituted with carbon, oxygen, and nitrogen nucleophiles.
SNVπ Mechanism: This mechanism involves an out-of-plane attack of the nucleophile. It is considered rarer but has been confirmed as the operative pathway for certain substrates, such as intramolecular substitutions involving sulfur nucleophiles.
These reactions are highly challenging transformations but provide a powerful method for the synthesis of hetero- and carbocycles. The stereochemical outcome is often a complete inversion of configuration at the vinylic carbon, which is a hallmark of a concerted, SN2-like process.
Electrochemical Reaction Mechanisms and Intermediates
The electrochemical behavior of active methylene (B1212753) compounds like this compound is linked to the acidity of the α-hydrogen and the stability of the resulting anion. While detailed mechanistic studies focusing specifically on the electrochemical reactions of this compound are not widely reported, research on related compounds provides significant insight.
Studies on the electrochemical reduction of benzyl-substituted cyanoacetates using photoactivated organic electron donors have shown that, in the absence of metal-based reagents, selective electron transfer to the benzene (B151609) ring can occur, leading to benzyl-carbon bond cleavage. slideshare.net This process generates a malonate anion and a benzylic radical, demonstrating a reactivity pattern that is the reverse of what is observed with traditional metal-based reductions. slideshare.net
In the context of electrocarboxylation, the reaction of chloroacetonitrile (B46850) to form cyanoacetic acid has been studied. The mechanism involves the electrochemical reduction of the organic halide, which undergoes dissociative electron transfer to yield a cyano-methyl radical (•CH₂CN) and a chloride anion. This radical can be further reduced to the corresponding anion (⁻CH₂CN), which then acts as the nucleophile, for example, by attacking CO₂ to form the carboxylated product. The efficiency and pathway of such reactions are highly dependent on the electrode material, solvent, and whether the electrochemical cell is divided or undivided.
Stereochemical Control Mechanisms in Diastereoselective and Enantioselective Transformations
Controlling stereochemistry is a paramount goal in modern synthesis. The enolate of this compound can be used in diastereoselective and enantioselective transformations through the use of chiral catalysts.
In enantioselective catalysis, a chiral catalyst, often a metal complex bearing a chiral ligand, creates a chiral environment around the reacting species. This forces the reaction to proceed through a diastereomeric transition state with a lower activation energy, favoring the formation of one enantiomer over the other.
For example, copper-catalyzed enantioselective arylation of α-alkyl substituted cyanoacetates has been achieved using chiral picolinamide (B142947) and L-hydroxyproline-derived amide ligands. In these cases, the size of the alkyl and ester groups on the cyanoacetate substrate was found to be a key factor for achieving high asymmetric induction. Similarly, chiral palladium complexes have been successfully employed for the enantioselective fluorination of α-cyano acetates, affording products with excellent enantiomeric excesses (up to 99% ee). The chiral ligand on the metal center dictates the facial selectivity of the electrophilic attack on the prochiral enolate intermediate.
The proposed mechanisms often involve the formation of a metal-enolate where the chiral ligand blocks one face of the planar enolate, directing the approach of the electrophile to the more accessible face. This strategy has been applied to a wide range of transformations, including Michael additions, alkylations, and halogenations, to generate valuable chiral building blocks.
Catalytic Strategies in the Synthesis and Transformation of Dimethyl Cyanomethyl Propanedioate
Transition Metal Catalysis
Transition metal catalysis provides powerful tools for the functionalization of Dimethyl (cyanomethyl)propanedioate, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various mechanisms.
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to malonate derivatives is well-established. While direct cross-coupling and annulation reactions using this compound as a substrate are specific, the extensive research on related malonates and cyanomethyl compounds provides a strong basis for its potential reactivity. The active methylene (B1212753) group in this compound, flanked by two esters and a cyanomethyl group, is highly acidic and can be readily deprotonated to form a soft nucleophile suitable for various palladium-catalyzed reactions.
Palladium-catalyzed cyanomethylation of unactivated C(sp³)–H bonds using acetonitrile (B52724) represents a method for introducing the key functional group found in the target molecule. nih.govcapes.gov.br These reactions, often assisted by a directing group, proceed through the generation of a cyanomethyl anion equivalent that couples with a Pd(II) intermediate. nih.govcapes.gov.br This suggests that similar strategies could be employed to synthesize this compound from a simpler malonate precursor.
Furthermore, the stabilized carbanion of this compound is an excellent candidate for palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) and other cross-coupling reactions where malonates are typically used as nucleophiles. The electron-withdrawing nature of the cyanomethyl group would enhance the nucleophilicity of the malonate anion, potentially influencing reaction rates and conditions.
Copper and Rhodium-Catalyzed Transformations
Copper and rhodium catalysts offer unique reactivity patterns for the transformation of this compound and related molecules.
Copper-Catalyzed Transformations: A general and mild method for the α-arylation of malonates has been developed using copper(I) iodide as a catalyst. nih.gov This reaction couples aryl iodides with diethyl malonate in the presence of Cs₂CO₃ and 2-phenylphenol (B1666276) as a ligand, affording α-aryl malonates in good yields. nih.gov This protocol is notable for its high functional group compatibility and mild conditions, making it an attractive method for the C-H functionalization of this compound at the active methylene position.
Rhodium-Catalyzed Transformations: Rhodium catalysis has been effectively used for C-H functionalization reactions involving malonate and nitrile functionalities. A notable example is the rhodium(III)-catalyzed direct C-H cyanation of aromatic compounds using dimethylmalononitrile (B1205571) as a safe and stable cyanating agent, with copper oxide as a promoter. rsc.org This highlights the ability of rhodium to mediate transformations involving nitrile-containing malonate structures.
Additionally, rhodium(II) catalysts, such as dirhodium(II) α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate [Rh₂(esp)₂], are exceptionally effective in catalyzing the cyclopropanation of a wide range of alkenes using dimethyl diazomalonate. researchgate.net These reactions proceed under mild conditions with low catalyst loading and use the alkene as the limiting reagent. researchgate.net Rhodium-catalyzed malonation of 2-arylquinazolines with 2-diazomalonates has also been described, achieving double C-H functionalization. rsc.org These precedents suggest that a diazo derivative of this compound could serve as a precursor for rhodium-catalyzed cyclopropanations and other carbene-transfer reactions.
Manganese-Mediated Oxidative Reactions
Manganese(III) acetate (B1210297) is a key reagent for initiating radical coupling reactions involving enolizable carbonyl compounds like malonates. wikipedia.org The process begins with a single-electron oxidation of the malonate at the α-position to generate an α-oxoalkyl radical. wikipedia.orgacs.org This radical can then participate in inter- or intramolecular additions to carbon-carbon multiple bonds. wikipedia.org
Research on the reactivity of various malonate derivatives with Mn(OAc)₃ has shown that these reactions can lead to the formation of dihydrofurans, γ-lactones, or direct C-C bond formation with alkenes. researchgate.net The specific outcome is influenced by the structure of the reactants and the reaction conditions. researchgate.net For this compound, oxidation with Mn(OAc)₃ would generate a radical at the central carbon, which could then be trapped by an alkene to form a new C-C bond, leading to more complex molecular architectures. While this area is dominated by radical mechanisms, the development of catalytic C-H activation using manganese is an emerging field that could offer alternative pathways for functionalization. capes.gov.brnih.govresearchgate.net
Organocatalysis in Conjugate Additions and Cycloadditions
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules under mild and environmentally benign conditions. The active methylene group of this compound makes it an ideal nucleophile for organocatalytic conjugate addition (Michael addition) reactions.
The Michael addition of dimethyl malonate to α,β-unsaturated aldehydes and ketones is a well-studied transformation using various organocatalysts. For example, proline lithium salt has been shown to catalyze the addition to unsaturated aldehydes in high yield. rsc.org Chiral squaramides and quinine-derived thioureas are effective catalysts for the enantioselective addition of malonates to nitroalkenes and enones, respectively, often proceeding with high enantiomeric excess (ee). The use of heterobimetallic complexes, such as a GaNa-(S)-BINOL system, has also proven effective in catalyzing the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one. nih.gov
Below is a table summarizing key findings in the organocatalytic Michael addition of dimethyl malonate to various electrophiles, which serves as a model for the expected reactivity of this compound.
| Catalyst | Electrophile | Solvent | Yield (%) | Enantioselectivity (ee %) |
| Proline lithium salt (10 mol%) | α,β-Unsaturated Aldehydes | Not specified | High | Not applicable |
| GaNa-(S)-BINOL complex (10 mol%) | 2-Cyclopenten-1-one | THF | High | 92 |
| Quinine-derived thiourea (B124793) | β-Trifluoromethyl Enones | Toluene | up to 99 | up to 98 |
| (8α,9R)-1-(9-anthracenylmethyl)-9-hydroxy-6′- methoxy-cinchonanium chloride | 2-pentylcyclopent-2-en-1-one | Not specified | Not specified | Not specified |
This table presents data for dimethyl malonate as a representative nucleophile.
In addition to conjugate additions, organocatalysts can facilitate cycloaddition reactions. For instance, chiral phosphoric acids have been used to catalyze [3+2] cycloaddition-elimination cascades. nih.gov Given its structure, this compound could potentially participate as the nucleophilic component in various organocatalyzed domino or cascade reactions to build complex heterocyclic frameworks.
Brønsted Acid and Base Catalysis in Ester and Methylene Group Reactivity
The reactivity of the ester and, particularly, the active methylene group of this compound is profoundly influenced by Brønsted acids and bases.
Brønsted Base Catalysis: The most fundamental reaction involving the methylene group is its deprotonation by a Brønsted base to form a stabilized enolate. The presence of three electron-withdrawing groups (two methoxycarbonyl and one cyanomethyl) makes the α-protons significantly acidic (pKa of related dimethyl malonate is ~13 in DMSO), facilitating enolate formation even with mild bases. This enolate is a key intermediate in a multitude of classic carbon-carbon bond-forming reactions.
A primary example is the Michael addition, which is often the method for the synthesis of this compound itself. The reaction proceeds by the base-catalyzed addition of a malonate enolate to acrylonitrile. Similarly, the enolate of this compound can act as a potent nucleophile in alkylation and acylation reactions.
Brønsted Acid Catalysis: While Brønsted bases activate the malonate component, Brønsted acids are crucial for activating the electrophilic partner. In reactions such as additions to carbonyls or alkenes, a Brønsted acid can protonate the electrophile, increasing its reactivity towards the malonate enolate. This dual activation strategy is a common theme in catalysis. For example, in the Knoevenagel condensation, a weak base generates the nucleophile while the acid component can activate the carbonyl group. While specific studies on Brønsted acid catalysis with this compound are not prevalent, the principles are fundamental to its synthetic transformations.
Emerging Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for more selective, efficient, and sustainable chemical transformations has led to the development of novel catalytic systems applicable to the synthesis and modification of compounds like this compound.
One area of advancement is the use of heterobimetallic catalysts, which can provide enhanced reactivity and stereocontrol compared to single-metal systems through cooperative effects. The GaNa-BINOL complex used for the asymmetric Michael addition is a prime example, achieving high enantioselectivity. nih.gov
Enzyme catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases have been used for the solventless synthesis of linear polyesters from dimethyl malonate and various diols, demonstrating the potential for creating novel, functional polymers under environmentally friendly conditions. researchgate.net
In manganese catalysis, new systems are being explored beyond the traditional Mn(OAc)₃-mediated radical reactions. The development of manganese carbodiimide (B86325) (MnNCN) as a robust heterogeneous catalyst for the ammoxidation of alcohols to nitriles showcases innovation in creating catalysts that avoid over-oxidation and side reactions. nih.gov Furthermore, manganese-catalyzed reduction of nitriles using amine boranes under mild conditions represents another advancement relevant to the cyano moiety. rsc.org
The design of novel catalyst supports, such as intercalated polymer-montmorillonite composites for phase-transfer catalysis, also represents an emerging strategy to enhance catalyst efficiency, stability, and recyclability in reactions that could involve this compound as a substrate.
Advanced Synthetic Applications of Dimethyl Cyanomethyl Propanedioate
Precursor in the Synthesis of Complex Organic Scaffolds
The chemical architecture of dimethyl (cyanomethyl)propanedioate makes it an ideal starting material for the construction of intricate molecular frameworks. The presence of multiple reactive sites allows for sequential and controlled bond formations, leading to the assembly of complex cyclic and heterocyclic systems.
Construction of Substituted Indanes and Related Cyclic Systems
Substituted indanes are important structural motifs found in numerous biologically active compounds and functional materials. While traditional methods for their synthesis exist, the use of this compound offers a nuanced approach. Although direct applications are still being explored, related research highlights the potential. For instance, palladium-catalyzed coupling reactions of 2-allylphenyl triflate derivatives with malonate nucleophiles have been successful in creating substituted indane products. nih.govresearchgate.net In one example, the coupling of a specific triflate with diethyl malonate resulted in a 93% yield of the indane product. nih.gov However, the direct use of ethyl cyanoacetate (B8463686), a close structural relative of this compound, initially yielded only modest results. nih.gov This suggests that while the fundamental strategy is sound, optimization is necessary to fully leverage the unique reactivity of cyanomethyl-containing malonates in this context. nih.gov The synthetic utility of 2-cyanomethyl indanes is significant as they serve as intermediates in the synthesis of bioactive molecules. nih.govnih.gov
Synthesis of Nitrogen-Containing Heterocycles
The reactivity of this compound lends itself to the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.
Pyrrolidines: The synthesis of functionalized pyrrolidines can be achieved through multi-component tandem reactions. For example, a copper-catalyzed three-component reaction involving a primary amine-tethered alkyne, trimethylsilyl (B98337) cyanide, and an alkylating agent can produce α-cyano-substituted pyrrolidines in good yields and with high regioselectivity. nih.govresearchgate.net This one-pot procedure avoids the need for protection and deprotection steps, making it an efficient synthetic route. nih.gov
Indolizines: Palladium-catalyzed multicomponent reactions provide a pathway to indolizines. A carbonylative coupling of bromopyridines, imines, and alkynes can be employed to construct the indolizine (B1195054) core. rsc.org While not directly involving this compound, the principles of using multicomponent strategies to build complex heterocycles are well-established and could be adapted.
Isoquinolines: The synthesis of isoquinolines can be approached through various methods. organic-chemistry.org One strategy involves the regioselective introduction of cyanomethyl groups into isoquinoline (B145761) precursors. rsc.org This can be achieved by reacting methyl-isoquinolinium iodides with trimethylsilyl reagents. rsc.org Another approach is the copper-catalyzed Goldberg–Ullmann-type coupling of aryl halides with amides to form isoquinoline derivatives. mdpi.com
Pyridazines: Pyridazine (B1198779) derivatives can be synthesized through several routes. organic-chemistry.orgresearchgate.net One method involves the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with malonic esters, including cyanoacetic esters, using a base like sodium hydride to yield highly functionalized pyridazinones. researchgate.net Another approach is a three-step, one-pot procedure that starts with a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine (B178648) cyclization under neutral conditions to produce pyridazine C-nucleosides. nih.gov Additionally, pyrido[3,4-c]pyridazines can be synthesized through various strategies, including the condensation of methyl groups on pyridazine rings with reagents like DMFDMA. mdpi.com
Formation of Polyfunctionalized Cyclopentane and Cyclohexane Derivatives
The active methylene (B1212753) group in this compound is a powerful nucleophile for Michael additions and other carbon-carbon bond-forming reactions, enabling the construction of highly substituted carbocycles.
Cyclopentane Derivatives: Palladium-catalyzed alkene difunctionalization reactions of malonate nucleophiles with alkenes bearing tethered aryl or alkenyl triflates can produce malonate-substituted cyclopentanes. researchgate.net These reactions create a five-membered ring and form two new carbon-carbon bonds. researchgate.net
Cyclohexane Derivatives: An efficient protocol for the enantioselective preparation of polyfunctionalized cyclohexanes has been developed starting from accessible materials like p-methoxyphenol. nih.gov While this specific protocol does not use this compound, it demonstrates a strategy for creating complex cyclohexanes that could potentially be adapted.
Development of New Chemical Reagents and Synthons
Beyond its direct use in constructing complex molecules, this compound serves as a valuable platform for the development of novel chemical reagents and synthons. The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis, while a "reagent" is the actual chemical compound that provides the synthon.
The combination of the malonate and nitrile functionalities allows for a wide array of transformations. For example, diethyl (cyanomethyl)phosphonate, a related compound, is utilized as a biochemical reagent in life science research. medchemexpress.com The cyanomethyl group can be transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic utility. nih.gov This versatility allows chemists to design and create new building blocks tailored for specific synthetic challenges.
Applications in the Fragrance Industry (e.g., Jasmonates)
The fragrance industry relies heavily on the synthesis of complex organic molecules that mimic or enhance natural scents. Dimethyl malonate, a close relative of this compound, is a key raw material in the synthesis of jasmonates, a class of compounds known for their delicate and floral aromas. wikipedia.org
A prominent example is the synthesis of methyl dihydrojasmonate, marketed as Hedione®. wikipedia.orgchimia.ch This process often involves the Michael addition of dimethyl malonate to a cyclopentenone derivative, followed by further chemical modifications. chimia.ch The resulting jasmonate is a top-selling fragrance ingredient, used in numerous iconic perfumes. wikipedia.org The synthetic principles employed in the production of jasmonates using dimethyl malonate could potentially be extended to its cyanomethyl derivative, opening avenues for the creation of novel fragrance compounds with unique olfactory properties.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule, which in turn governs its reactivity. aps.orgnih.gov
For a molecule like dimethyl (cyanomethyl)propanedioate, quantum chemical calculations can provide key insights into:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rsc.org
Electron Density Distribution: These calculations can map out the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is essential for predicting how the molecule will interact with other reagents.
Various quantum chemical methods exist, ranging from semi-empirical methods to more accurate ab initio methods like Hartree-Fock and post-Hartree-Fock methods. nih.gov The choice of method involves a trade-off between computational cost and accuracy.
Density Functional Theory (DFT) Analysis of Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the mechanisms of chemical reactions. nih.govnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, which simplifies the calculations while often maintaining a high level of accuracy. nih.gov
For reactions involving this compound, DFT can be employed to:
Map Reaction Pathways: DFT calculations can trace the energetic profile of a reaction from reactants to products, identifying intermediates and transition states. researchgate.net This allows for a detailed understanding of the reaction mechanism. For instance, in a potential cyanomethylation reaction, DFT could elucidate the step-by-step process of bond formation and breaking. scispace.comnih.govrsc.org
Characterize Transition States: The transition state is the highest energy point on the reaction pathway and determines the activation energy of the reaction. DFT can be used to calculate the geometry and energy of transition states, providing crucial information about the feasibility and rate of a reaction. researchgate.net
Table 1: Illustrative Data from a DFT Study on a Related Reaction (Metal-Free Cyanomethylation)
The following table, adapted from a computational study on a different cyanomethylation reaction, illustrates the type of data that could be generated for this compound. This data is for the reaction of an aryl alkynoate with acetonitrile (B52724). nih.gov
| Reaction Step | Reactants | Products | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |
| Electrophilic Attack | Cyanomethyl Radical + Aryl Alkynoate | Intermediate 9a | 6.9 | -24.2 |
| Alternative Attack | Cyanomethyl Radical + Aryl Alkynoate | Intermediate 14a | 10.5 | -12.6 |
This table is for illustrative purposes only and does not represent data for this compound.
Prediction of Stereoselectivity and Regioselectivity
Many chemical reactions can yield multiple products, and computational chemistry is a valuable tool for predicting which products will be favored.
Regioselectivity: In reactions where a reagent can attack multiple sites on a molecule, computational methods can predict the preferred site of reaction. This is often achieved by analyzing the properties of the different potential reaction pathways, such as the activation energies of the transition states leading to each regioisomer. nih.govrsc.org Fukui indices, derived from quantum chemical calculations, can also indicate the local reactivity of different atoms in a molecule. rsc.org
Stereoselectivity: When a reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), computational models can predict the stereochemical outcome. rsc.org This is typically done by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. nih.gov The product distribution is then predicted based on the Boltzmann distribution of these transition state energies.
While no specific studies on the stereoselectivity or regioselectivity of reactions involving this compound were found, these computational approaches provide a robust framework for such predictions.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of molecules over time. nih.govnih.gov
For this compound, MD simulations could be used to investigate:
Solvation: MD simulations can model how this compound interacts with solvent molecules, providing insights into its solubility and the structure of its solvation shell. rsc.org
Conformational Analysis: The molecule can adopt different spatial arrangements (conformations) due to rotation around single bonds. MD simulations can explore the conformational landscape and identify the most stable conformations.
Intermolecular Interactions: MD can be used to study how molecules of this compound interact with each other in the liquid or solid state. mdpi.com This can provide information about properties like melting point and density. mdpi.com
Interactions with other Molecules: MD simulations are widely used to study the interactions of small molecules with larger biomolecules, such as proteins or nucleic acids, which is a key aspect of drug design. nih.gov
Analytical Chemistry Research Pertaining to Dimethyl Cyanomethyl Propanedioate
Derivatization Strategies for Enhanced Analytical Detection and Characterization in Research Settings
In the analysis of complex organic molecules like Dimethyl (cyanomethyl)propanedioate, particularly in complex matrices or when dealing with trace amounts, derivatization is a key strategy to improve analytical detection and characterization. This process involves chemically modifying the analyte to produce a new compound (a derivative) with properties more suitable for a specific analytical method.
One of the primary applications of derivatization is to enhance the volatility and thermal stability of a compound for gas chromatography (GC) analysis. For propanedioates and related esters, especially those that might be prone to degradation at higher temperatures, silylation is a common and effective derivatization technique. The use of a silylating agent, such as trimethylsilylchloride (TMSCI), can convert active hydrogen groups into their corresponding trimethylsilyl (B98337) ethers or esters. This transformation typically results in a derivative that is more volatile and less polar, leading to improved peak shape and resolution in GC analysis. nih.gov
For instance, research on thermally unstable carbanions, which can be analogous to reactive intermediates in the synthesis of substituted propanedioates, has demonstrated the utility of TMSCI for derivatization prior to GC analysis. nih.gov This approach allows for the "trapping" of a reactive or unstable species into a more stable form that can be readily analyzed. nih.gov Given that this compound possesses a methylene (B1212753) group activated by two adjacent carbonyl groups and a cyanomethyl group, it could potentially form stabilized carbanions under basic conditions. Derivatization would be a crucial tool for studying such reactions.
Another key reason for derivatization is to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Visible or fluorescence detectors, respectively. This is particularly useful for liquid chromatography (LC) analysis when the parent compound lacks a strong chromophore. While the nitrile group in this compound offers a weak UV chromophore, its sensitivity might be insufficient for trace analysis. Derivatization of the ester groups or the active methylene group could introduce a more responsive functional group.
Table 1: Common Derivatization Strategies Applicable to Substituted Propanedioates
| Derivatization Technique | Reagent Example | Purpose | Analytical Method |
| Silylation | Trimethylsilylchloride (TMSCI) | Increase volatility and thermal stability | Gas Chromatography (GC) |
| Acylation | Acetic Anhydride | Introduce a more stable group, improve chromatographic behavior | GC, Liquid Chromatography (LC) |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Modify polarity, improve separation | GC, LC |
| Chromophoric Labeling | Dansyl Chloride | Enhance UV or fluorescence detection | LC |
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation (Focus on academic methodology, not simple identification data)
The structural elucidation of a novel or synthesized compound like this compound relies heavily on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework of the molecule.
¹H NMR: For this compound, one would expect to see distinct signals corresponding to the different proton environments. The methoxy (B1213986) protons (-OCH₃) would likely appear as a singlet, integrating to six protons (or two separate singlets of three protons each if they are magnetically non-equivalent). The protons of the cyanomethyl group (-CH₂CN) would likely present as a doublet, and the methine proton (-CH-) would appear as a triplet, with coupling between these two groups. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent ester and cyano groups.
¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. One would expect to see signals for the carbonyl carbons of the ester groups, the carbon of the nitrile group (-C≡N), the methoxy carbons, the cyanomethyl carbon, and the central methine carbon. The chemical shifts of these carbons are highly diagnostic of their electronic environment. For example, the carbonyl carbons would appear significantly downfield.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for:
The C≡N (nitrile) stretch, typically appearing in the region of 2260-2240 cm⁻¹.
The C=O (ester carbonyl) stretch, which would be a strong band around 1750-1735 cm⁻¹. The presence of two ester groups might lead to a broadening or splitting of this peak.
The C-O (ester) stretch, which would show strong bands in the 1300-1000 cm⁻¹ region.
The C-H stretches of the methyl and methylene/methine groups, typically observed around 3000-2850 cm⁻¹.
The NIST Chemistry WebBook provides extensive IR spectral data for the related compound, dimethyl propanedioate, which can serve as a reference for interpreting the spectrum of its cyanomethyl derivative. nist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. Under electron ionization (EI), this compound would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃), the cyanomethyl group (-CH₂CN), and other characteristic fragments. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Singlet for -OCH₃ protons; Multiplets for -CH-CH₂- system. |
| ¹³C NMR | Resonances for carbonyl, nitrile, methoxy, methine, and methylene carbons. |
| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹); C≡N stretch (~2250 cm⁻¹); C-O stretches. |
| Mass Spectrometry | Molecular ion peak; Characteristic fragmentation patterns (loss of -OCH₃, -CH₂CN). |
Chromatographic Method Development for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC): For a compound with sufficient volatility and thermal stability, or after appropriate derivatization, GC is a powerful technique for purity assessment. A well-developed GC method can separate the target compound from starting materials, byproducts, and residual solvents. The choice of the stationary phase is critical for achieving good separation. A mid-polarity phase would likely be a good starting point for a molecule with ester and nitrile functionalities. The use of a flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is well-suited for the analysis of moderately polar compounds like this compound without the need for derivatization.
Reversed-Phase HPLC: This would be the most common mode for this type of molecule. A C18 or C8 column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The nitrile group provides some polarity, and the ester groups contribute to the non-polar character, making it amenable to reversed-phase separation. A UV detector set at a low wavelength (around 210 nm) would be used for detection, targeting the weak absorbance of the nitrile and carbonyl groups.
Normal-Phase HPLC: While less common, normal-phase HPLC could also be employed, particularly for separating isomers or closely related compounds. This would involve a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent like isopropanol).
Method development in HPLC would involve optimizing the mobile phase composition (including pH if applicable), flow rate, and column temperature to achieve the desired resolution and analysis time. The purity of a sample would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For reaction monitoring, samples can be taken at various time points, quenched, and analyzed by HPLC to determine the consumption of reactants and the formation of products.
Table 3: Chromatographic Methods for the Analysis of this compound
| Chromatographic Method | Typical Stationary Phase | Typical Mobile Phase/Conditions | Purpose |
| Gas Chromatography (GC) | Mid-polarity (e.g., 5% phenyl polysiloxane) | Temperature programming | Purity assessment, analysis of volatile impurities |
| GC-Mass Spectrometry (GC-MS) | Same as GC | Same as GC | Identification of impurities and byproducts |
| Reversed-Phase HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, reaction monitoring |
| Normal-Phase HPLC | Silica (B1680970) | Hexane/Isopropanol | Isomer separation |
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
Future investigations into the reactivity of dimethyl (cyanomethyl)propanedioate are expected to focus on the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and substrate scope. A significant area of interest lies in the application of organocatalysis , where small organic molecules are used to catalyze chemical transformations. Chiral organocatalysts, such as squaramides, have shown promise in promoting stereoselective Michael additions with related compounds, a pathway that could be adapted for this compound to generate chiral molecules with high enantiomeric purity. nih.gov The development of novel organocatalysts could enable asymmetric syntheses, providing access to a wider range of stereochemically defined products.
Another promising frontier is the expanded use of biocatalysis . Enzymes offer unparalleled selectivity under mild reaction conditions, aligning with the principles of green chemistry. nih.govnih.govrsc.orgresearchgate.net Research could focus on identifying or engineering enzymes, such as lipases or nitrile hydratases, to selectively hydrolyze one of the ester groups or hydrate (B1144303) the nitrile moiety of this compound. researchgate.net This would provide a green and efficient route to valuable synthetic intermediates. The inherent chemo-, regio-, and stereoselectivity of biocatalysts could be harnessed to perform transformations that are challenging to achieve with traditional chemical methods. nih.gov
Furthermore, the exploration of novel metal-catalyzed reactions remains a key area of research. While palladium and copper catalysts have been utilized in the synthesis of heterocyclic compounds from related starting materials, future work could explore a broader range of transition metals and ligand systems to mediate new types of bond formations involving this compound. mdpi.com
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes for important chemical intermediates. For this compound, future research will likely prioritize the adoption of green chemistry principles to minimize environmental impact. nih.gov
A key aspect of this will be the development of flow chemistry processes. durham.ac.ukunimi.it Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless scale-up. rsc.org The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint.
The principles of green chemistry also advocate for the use of less hazardous chemical syntheses and renewable feedstocks. nih.gov Current industrial production methods for related malonates often involve reagents like sodium cyanide. wikipedia.orggoogle.comgoogle.comchemicalbook.com Future research could focus on developing cyanide-free synthetic routes to this compound, potentially starting from renewable resources.
The table below outlines potential green chemistry approaches for the synthesis of this compound and their associated benefits.
| Green Chemistry Approach | Potential Benefits |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. nih.gov |
| Flow Chemistry | Improved safety, higher efficiency, easier scale-up. durham.ac.uk |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. nih.gov |
| Avoidance of Hazardous Reagents | Safer processes, reduced environmental toxicity. |
Integration into Multicomponent Reactions and Cascade Processes
This compound is an ideal candidate for use in multicomponent reactions (MCRs) and cascade processes , which allow for the construction of complex molecules in a single synthetic operation. nih.govrsc.org These one-pot reactions are highly atom-economical and can significantly shorten synthetic sequences.
Future research will likely explore the integration of this compound into novel MCRs to generate diverse libraries of heterocyclic compounds. Its unique combination of functional groups allows it to participate in a variety of cyclization reactions. For example, it could serve as a three-carbon building block in the synthesis of pyridines, pyrimidines, and other important heterocyclic scaffolds. researchgate.netresearchgate.net
Cascade reactions, where a single event triggers a series of subsequent transformations, also represent a promising area of investigation. nih.gov The reactivity of the cyanomethyl group and the malonate moiety could be strategically harnessed to design novel cascade sequences. For instance, an initial Michael addition at the active methylene (B1212753) position could be followed by an intramolecular cyclization involving the nitrile group to rapidly assemble complex polycyclic systems. While some cascade reactions with related malonates have been explored, the specific potential of this compound in this area remains largely untapped. researchgate.net
The table below provides examples of potential multicomponent and cascade reactions involving this compound.
| Reaction Type | Potential Products |
| Hantzsch-type Pyridine Synthesis | Substituted dihydropyridines and pyridines |
| Biginelli-type Reaction | Dihydropyrimidinones and related heterocycles |
| Michael-initiated Ring Closure | Functionalized carbocycles and heterocycles |
Advanced Materials Science Applications (excluding those with clinical intent)
The functional groups present in this compound make it an attractive monomer or precursor for the synthesis of advanced materials with tailored properties. Its potential in materials science, outside of clinical applications, is a burgeoning area of research.
One area of exploration is its use in the synthesis of functional polymers . The nitrile and ester groups can be chemically modified post-polymerization to introduce a variety of functionalities, leading to materials with specific optical, thermal, or mechanical properties. For example, the nitrile groups could be converted to amides or carboxylic acids to alter the polymer's solubility and hydrophilicity.
Furthermore, the ability of the malonate moiety to chelate metal ions could be exploited in the design of metal-organic frameworks (MOFs) or coordination polymers . These materials have potential applications in gas storage, catalysis, and sensing. The cyano group could also participate in the formation of the framework or serve as a functional site within the pores.
The development of novel materials from this compound is a field with significant potential for discovery and innovation.
Q & A
Q. What emerging technologies could transform this compound research in the next decade?
- Methodological Answer :
- Smart Laboratories : AI-driven robotic systems for high-throughput synthesis and real-time analytics.
- Blockchain for Data Integrity : Immutable recording of experimental parameters and results.
- Advanced Spectroscopy : Ultrafast laser techniques to capture transient intermediates in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
